Saquinavir Hydroxy-tert-butylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saquinavir, sold under the brand name Invirase among others, is an antiretroviral medication used together with other medications to treat or prevent HIV/AIDS . Typically it is used with ritonavir or lopinavir/ritonavir to increase its effect . It is taken by mouth .

Synthesis Analysis

The synthesis of Saquinavir involves the formation of solid drug nanoparticles . The effect of nanodispersion on cellular transport and accumulation of Saquinavir was investigated . The study showed that the use of HPMC and Pluronic F127 produced Saquinavir solid drug nanoparticles with improved permeation in Caco-2 cells and improved accumulation in CEM cells .

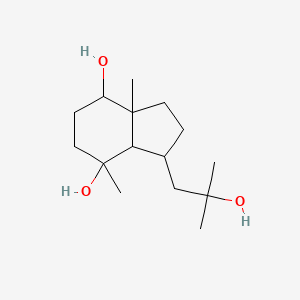

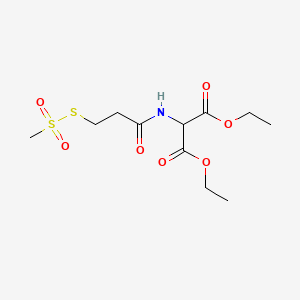

Molecular Structure Analysis

The molecular structure of Saquinavir has been studied extensively . It has been identified as a potent inhibitor of dimeric SARS-CoV2 main protease through MM/GBSA . In another study, the pharmacodynamic and pharmacokinetic properties of eleven analogues of Saquinavir were compared .

Chemical Reactions Analysis

Saquinavir is a peptide derivative which inhibits the HIV protease enzyme, preventing post-translational processing of viral polyproteins .

Applications De Recherche Scientifique

HIV Therapy and Protease Inhibition

Saquinavir was the first protease inhibitor developed for HIV therapy. It revolutionized the treatment of HIV by introducing combination drug regimens that significantly improved patient survival. By inhibiting the HIV protease, saquinavir prevents virus maturation and replication. This breakthrough led to increased survival rates for individuals with HIV .

COVID-19 Treatment Potential

During the COVID-19 outbreak, researchers explored repurposing existing drugs (especially antivirals) for COVID-19 treatment. Saquinavir emerged as a promising candidate. In silico and in vitro studies demonstrated its ability to inhibit the SARS-CoV-2 main protease (3CLpro). Given the pharmacological similarities between COVID-19 and HIV, saquinavir’s efficacy against the latter has sparked interest in its potential for COVID-19 treatment .

Anticancer Effects

Saquinavir has shown promise in anticancer research. In vitro and in vivo studies revealed its impact on various cancer types:

- Neuroblastoma : It inhibited cell invasion and improved radiosensitivity in neuroblastoma cells. Despite limited clinical trials for cancer use, renewed interest in saquinavir stems from its similarities to COVID-19 pharmacological pathways. This could pave the way for future approval of saquinavir repurposing in cancer treatment .

Chemical Properties

Conclusion

Saquinavir Hydroxy-tert-butylamide has multifaceted applications, from HIV therapy to potential COVID-19 treatment and anticancer effects. Its unique properties make it a valuable compound for further research and clinical exploration.

Safety And Hazards

Orientations Futures

Saquinavir has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . Another field for Saquinavir repurposing has been in anticancer treatment, in which it has shown effects in vitro and in vivo in several types of cancer . Despite the lack of follow-up in clinical trials for cancer use, there has been a renewed interest in this drug recently due to COVID-19 .

Propriétés

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJGICLIMLWFB-UGJKXSETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saquinavir Hydroxy-tert-butylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)